molecular formula C4H8N4S B3058749 2-(1H-1,2,3-triazol-5-ylthio)ethanamine CAS No. 915919-69-6

2-(1H-1,2,3-triazol-5-ylthio)ethanamine

Cat. No.: B3058749
CAS No.: 915919-69-6
M. Wt: 144.2 g/mol
InChI Key: KDWJZTNZTWBKFT-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Triazol-5-ylthio)ethanamine is a chemical compound characterized by its unique structure, which includes a triazole ring and a thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,2,3-triazol-5-ylthio)ethanamine typically involves the reaction of 1H-1,2,3-triazole with ethanethiol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the thioether bond.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,3-triazol-5-ylthio)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(1H-1,2,3-triazol-5-ylthio)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has been investigated for its potential use in treating various diseases, including cancer and infectious diseases.

Industry: In industry, the compound is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance. It is also employed in the development of new materials for coatings, adhesives, and other applications.

Mechanism of Action

The mechanism by which 2-(1H-1,2,3-triazol-5-ylthio)ethanamine exerts its effects depends on its specific application. In drug discovery, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary depending on the biological system and the specific disease being targeted.

Comparison with Similar Compounds

  • 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine: Similar structure but with a different position of the triazole ring.

  • 2-(1H-1,2,3-Triazol-4-ylthio)ethanamine: Similar structure but with a different position of the thioether group.

  • 2-(1H-1,2,3-Triazol-5-ylthio)ethanol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: 2-(1H-1,2,3-triazol-5-ylthio)ethanamine is unique due to its specific combination of a triazole ring and a thioether group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2H-triazol-4-ylsulfanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c5-1-2-9-4-3-6-8-7-4/h3H,1-2,5H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWJZTNZTWBKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650782
Record name 2-[(2H-1,2,3-Triazol-4-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-69-6
Record name 2-[(2H-1,2,3-Triazol-4-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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